1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11/h1-10H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZAEZDHBZOUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of Pyrazole-4-Carboxaldehyde Derivatives

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for obtaining pyrazole-4-carboxaldehyde derivatives, crucial intermediates in the development of novel therapeutics and functional materials. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed examination of the most prevalent and effective synthetic strategies. The guide focuses on the Vilsmeier-Haack reaction, the Duff reaction, and methods involving Grignard reagents, providing not only detailed experimental protocols but also a thorough analysis of the underlying reaction mechanisms and practical considerations for each approach.

Introduction: The Significance of Pyrazole-4-Carboxaldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The introduction of a formyl group at the C4 position of the pyrazole ring yields pyrazole-4-carboxaldehydes, which are exceptionally versatile synthetic intermediates.[4] The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.

This guide will delve into the core synthetic strategies for accessing these valuable building blocks, with a focus on providing practical, field-proven insights to aid in experimental design and execution.

The Vilsmeier-Haack Reaction: A Workhorse for Pyrazole Formylation

The Vilsmeier-Haack reaction is arguably the most common and direct method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[4][5] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[8]

-

Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

-

Intermediate Formation and Hydrolysis: An intermediate is formed, which upon aqueous workup, hydrolyzes to yield the final pyrazole-4-carboxaldehyde.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol for Vilsmeier-Haack Formylation

The following is a general protocol for the Vilsmeier-Haack formylation of a substituted pyrazole.[4][9][10]

Materials:

-

Substituted Pyrazole (1.0 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF) (3-6 equivalents)

-

Phosphorus oxychloride (POCl₃) (1.2-4 equivalents)

-

Anhydrous Dichloromethane (DCM) or DMF as solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., ethyl acetate/hexane)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 10-15 minutes after the addition is complete.

-

Formylation Reaction: Dissolve the pyrazole substrate in a minimal amount of anhydrous DCM or DMF. Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition, the reaction mixture may be stirred at room temperature or heated (typically 60-80 °C). The optimal temperature and time depend on the reactivity of the pyrazole substrate and should be monitored by TLC (typically 2-7 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of NaHCO₃ to a pH of ~7. The product may precipitate at this stage.

-

Isolation and Purification: If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Scope and Limitations

The Vilsmeier-Haack reaction is highly effective for a wide range of pyrazole derivatives. However, its success is influenced by the electronic nature of the substituents on the pyrazole ring.

| Substituent Type on Pyrazole Ring | Reactivity | Typical Yields | Reference(s) |

| Electron-donating groups | High | Good to Excellent | [4][10] |

| Alkyl groups | Moderate to High | Moderate to Good | [10] |

| Aryl groups | Moderate | Moderate to Good | [4] |

| Electron-withdrawing groups (on aryl substituent) | Can proceed | Good | [4] |

| Strong electron-withdrawing groups (on pyrazole) | Low to no reaction | Poor or no yield | [10] |

| Bulky substituents | May hinder reaction | Variable | [10] |

Causality behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive and will readily decompose in the presence of water. Therefore, the use of anhydrous solvents and flame-dried glassware is critical for the success of the reaction.[7]

-

Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ prevents uncontrolled side reactions and ensures the stable formation of the reagent.[7]

-

Excess Reagent: An excess of the Vilsmeier reagent is often used to drive the reaction to completion, especially for less reactive pyrazole substrates.[9]

-

Neutralization: The reaction mixture is acidic and must be neutralized during work-up to ensure the stability of the aldehyde product and to facilitate extraction.

The Duff Reaction: A Milder Alternative

The Duff reaction offers a milder alternative to the Vilsmeier-Haack reaction for the formylation of activated aromatic rings, including some pyrazole systems.[11][12] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA).[12]

Mechanism of the Duff Reaction

The mechanism of the Duff reaction is more complex than the Vilsmeier-Haack reaction and involves the following key steps:

-

Formation of an Iminium Ion: In the acidic medium, HMTA is protonated and subsequently undergoes ring-opening to form an electrophilic iminium ion.[11][13]

-

Electrophilic Attack: The electron-rich pyrazole ring attacks the iminium ion.

-

Intramolecular Redox and Hydrolysis: A series of steps, including an intramolecular redox reaction and hydrolysis during work-up, leads to the formation of the aldehyde.[11]

Caption: General workflow for the Duff reaction.

Experimental Protocol for the Duff Reaction

The following protocol is based on the chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles.[12]

Materials:

-

1-Phenyl-1H-pyrazole derivative (1.0 equivalent)

-

Hexamethylenetetramine (HMTA) (1.5 equivalents)

-

Trifluoroacetic acid (TFA)

-

Water

-

Saturated sodium bicarbonate solution

-

Appropriate organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 1-phenyl-1H-pyrazole derivative, HMTA, and TFA.

-

Heating: Heat the reaction mixture to reflux with stirring for an appropriate time (e.g., 12 hours), monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and neutralize with a saturated solution of NaHCO₃.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Comparison with the Vilsmeier-Haack Reaction

| Feature | Vilsmeier-Haack Reaction | Duff Reaction |

| Reagents | POCl₃, DMF | HMTA, Acid (e.g., TFA) |

| Conditions | Can be harsh, requires anhydrous conditions | Generally milder |

| Scope | Broad for electron-rich heterocycles | More limited, often for phenols and activated aromatics |

| Yields | Generally good to excellent | Moderate to good for suitable substrates |

| Safety | POCl₃ is corrosive and toxic | Reagents are generally less hazardous |

Synthesis via Grignard Reagents

An alternative strategy that avoids direct formylation of the pyrazole ring involves the use of a Grignard reagent. This multi-step approach is particularly useful when the pyrazole substrate is sensitive to the conditions of the Vilsmeier-Haack or Duff reactions.[6] The general strategy involves the formation of a pyrazolylmagnesium halide from a corresponding halopyrazole, followed by reaction with a formylating agent like DMF.[6][14]

General Synthetic Pathway

Caption: Multi-step synthesis via a Grignard reagent.

Experimental Protocol for Grignard-based Synthesis

This protocol is a representative example and may require optimization for specific substrates.[6]

Materials:

-

4-Iodo-1H-pyrazole

-

Protecting agent (e.g., ethyl vinyl ether)

-

Anhydrous solvent (e.g., benzene, THF)

-

Grignard reagent precursor (e.g., ethylmagnesium bromide)

-

Anhydrous DMF

-

Saturated aqueous ammonium chloride solution

-

Dilute HCl

-

Organic solvent for extraction

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

N-Protection: Protect the nitrogen of 4-iodo-1H-pyrazole to prevent side reactions. For example, react 4-iodo-1H-pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid.

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected 4-iodopyrazole in anhydrous THF. Cool the solution and add a solution of a Grignard reagent such as ethylmagnesium bromide dropwise. This will form the 4-pyrazolylmagnesium bromide.

-

Formylation: Cool the prepared Grignard reagent to a low temperature (e.g., -78 °C) and add anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Deprotection and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute HCl to facilitate the hydrolysis of the protecting group and the iminium intermediate.

-

Isolation and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography.

Conclusion

The synthesis of pyrazole-4-carboxaldehyde derivatives is a critical step in the development of new chemical entities with potential therapeutic applications. The Vilsmeier-Haack reaction remains the most robust and widely used method for this transformation, offering high yields for a variety of substrates. The Duff reaction provides a milder alternative, albeit with a more limited substrate scope. For sensitive substrates, a multi-step approach involving the formation of a Grignard reagent from a halopyrazole precursor offers a viable synthetic route. The choice of method will ultimately depend on the specific substrate, desired scale, and available resources. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully synthesize these valuable pyrazole-based building blocks.

References

- BenchChem. (2025). Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.

- BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem.

- BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.

- Dovbii, Y., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842.

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

- Li, J., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(11), 13636-13647.

- de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction.

- Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Chemical Bulletin, 63(4), 936-939.

-

chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.

- Shetty, M. M., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5035-5038.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

- Khan, S. A., & Kumar, P. (2013). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 830-833.

- Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

-

SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

- Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of Organic Chemistry, 50(4), 564-567.

- Lindoy, L. F. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032.

- Grässle, S., et al. (2024). Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1396-1404.

- Lavecchia, A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9628-9635.

- Goud, S. K., et al. (2013). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 4(10), 3875-3880.

- Zhang, N., & Dong, D. (2014). Formylation and the Vilsmeier Reagent. In Name Reactions in Heterocyclic Chemistry II (pp. 131-158). John Wiley & Sons, Inc.

- Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 39(5).

- El-Gharably, A. A., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(40), 26055-26084.

- Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(8), 6463-6498.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Duff_reaction [chemeurope.com]

- 14. epubl.ktu.edu [epubl.ktu.edu]

Physicochemical Characterization and Molecular Weight Validation of 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

Executive Summary

In preclinical drug discovery, the precise physicochemical characterization of small-molecule pharmacophores is the foundational step for downstream assay development, formulation, and pharmacokinetic (PK) profiling. 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 957354-76-6) is a highly versatile heterocyclic building block [1]. Featuring a pyrazole core substituted with a lipophilic phenyl ring, a polar pyridine moiety, and a hydrogen-bonding carboxylic acid, this compound offers a rich topological profile for target-directed ligand design.

This technical guide provides an in-depth analysis of the compound's molecular weight (MW) and structural properties. By establishing self-validating analytical protocols—specifically High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)—we ensure absolute structural integrity. Furthermore, we explore how its specific molecular weight dictates its pharmacokinetic viability under Lipinski’s Rule of 5.

Theoretical Physicochemical Properties

Before empirical validation, theoretical calculations must be established to set the analytical targeting parameters. The compound consists of 15 Carbon atoms, 11 Hydrogen atoms, 3 Nitrogen atoms, and 2 Oxygen atoms, yielding the chemical formula C₁₅H₁₁N₃O₂ .

Using standard atomic weights, the macroscopic molecular weight is calculated as 265.27 g/mol [1]. However, for mass spectrometry targeting, the exact monoisotopic mass must be calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), resulting in an exact mass of 265.0851 Da .

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, which are critical for predicting its behavior in biological systems:

| Parameter | Value | Pharmacokinetic Implication |

| Chemical Formula | C₁₅H₁₁N₃O₂ | Defines atomic composition and isotopic distribution. |

| Molecular Weight | 265.27 g/mol | Optimal for passive diffusion (< 500 Da). |

| Exact Mass | 265.0851 Da | Target value for HRMS validation. |

| H-Bond Donors (HBD) | 1 (-COOH) | Low desolvation energy penalty during membrane transit. |

| H-Bond Acceptors (HBA) | 4 (N, O atoms) | Facilitates target protein interactions without violating Ro5. |

| Topological PSA | ~75.3 Ų | Excellent predictor for high intestinal permeability (< 140 Ų). |

Experimental Methodology: Molecular Weight & Structural Validation

To prevent downstream false positives in biological assays, the theoretical molecular weight must be empirically validated. A dual-orthogonal approach using HRMS and NMR creates a self-validating system: MS confirms the exact mass, while NMR corroborates the regiochemical connectivity.

High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Causality behind the method: Carboxylic acids are prone to in-source decarboxylation (loss of CO₂) under harsh ionization techniques like Electron Impact (EI). Therefore, Electrospray Ionization (ESI) is selected as a "soft" ionization method to preserve the intact molecular ion [3]. Time-of-Flight (TOF) analysis is utilized to achieve sub-5 ppm mass accuracy, which is necessary to differentiate the target compound from isobaric impurities.

Step-by-Step Protocol:

-

Sample Preparation: Solubilize 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL for injection.

-

Ionization Modification: Because the compound contains both a basic pyridine nitrogen and an acidic carboxylic acid, it can be analyzed in both positive and negative modes.

-

Negative Mode: Add 0.1% Ammonium Hydroxide to promote deprotonation. Target the [M-H]⁻ ion at m/z 264.0778.

-

Positive Mode: Add 0.1% Formic Acid to promote protonation. Target the[M+H]⁺ ion at m/z 266.0924.

-

-

Acquisition: Inject 2 µL into the ESI-TOF system. Apply a capillary voltage of 3.0 kV (negative mode) and maintain a desolvation temperature of 350°C.

-

Data Integration: Extract the monoisotopic peak and verify that the isotopic pattern (M+1, M+2) matches the theoretical distribution for C₁₅H₁₁N₃O₂.

Nuclear Magnetic Resonance (NMR) for Structural Corroboration

Causality behind the method: Mass spectrometry confirms the molecular weight but cannot distinguish between regioisomers (e.g., if the pyridine ring was at the 5-position instead of the 3-position). NMR is strictly required to validate the spatial arrangement of the atoms.

Step-by-Step Protocol:

-

Solvation: Dissolve 5 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). DMSO is chosen due to the compound's polarity and to prevent the rapid exchange of the carboxylic acid proton, which might be lost in protic solvents like Methanol- d4 .

-

Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz.

-

Signal Verification:

-

Look for a broad singlet downfield (~12.5-13.0 ppm) corresponding to the -COOH proton.

-

Identify the characteristic doublet-of-doublets for the para-substituted pyridine ring.

-

Confirm the integration of exactly 11 protons, perfectly corroborating the MW of 265.27 g/mol .

-

Analytical Validation Workflow

The following diagram illustrates the orthogonal validation pipeline, ensuring that both mass and structural connectivity are confirmed before the compound is cleared for biological screening.

Analytical workflow for molecular weight and structural validation of the pyrazole derivative.

Implications of Molecular Weight on Pharmacokinetics

In the context of drug design, the molecular weight of a compound is not merely an analytical identifier; it is a primary driver of its pharmacokinetic fate. According to Lipinski’s Rule of 5, compounds with a molecular weight under 500 Da are significantly more likely to exhibit favorable oral bioavailability and passive membrane permeability [2].

At 265.27 g/mol , 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid sits in the highly optimal "fragment-like" to "lead-like" chemical space.

-

Ligand Efficiency (LE): Because the MW is relatively low, any binding affinity (e.g., Ki or IC50 ) generated by this molecule will result in a high Ligand Efficiency score. This allows medicinal chemists room to add functional groups (increasing the MW) during lead optimization without prematurely breaching the 500 Da threshold.

-

Membrane Permeation: The low molecular weight, combined with a Polar Surface Area (PSA) of ~75 Ų, ensures that the hydration shell surrounding the molecule is small enough to be shed efficiently when partitioning into the lipid bilayer of the intestinal epithelium.

Pharmacokinetic absorption pathway illustrating the impact of low molecular weight.

References

-

American Elements. "1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 957354-76-6) Properties and Specifications." American Elements Chemical Database. URL:[Link]

-

Zenovel. "Lipinski's Rule of 5 in Modern Drug Discovery: Evaluating Physicochemical Properties." Zenovel Insights. URL: [Link]

-

Mtoz Biolabs. "Analysis of Protein Complexes and Small Molecules using MALDI-TOF-MS and ESI-MS." Mtoz Biolabs Technical Resources. URL:[Link]

Spectroscopic Characterization of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data (NMR, IR, and MS) and provides detailed, field-proven methodologies for their acquisition and interpretation. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, moving from theoretical prediction to practical application.

Molecular Structure and Predicted Spectroscopic Behavior

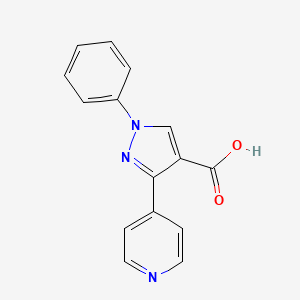

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (C₁₅H₁₁N₃O₂) is a multifaceted molecule featuring a pyrazole core, a phenyl ring, a pyridine ring, and a carboxylic acid group. This unique combination of aromatic and functional groups dictates its characteristic spectroscopic fingerprint. While direct experimental spectra for this specific molecule are not widely published, we can predict its spectral features with a high degree of confidence based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Molecular Structure:

Caption: Chemical structure of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will exhibit distinct signals corresponding to the protons on the phenyl, pyridine, and pyrazole rings, as well as the acidic proton of the carboxylic acid. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Pyrazole-H | 8.5 - 8.7 | Singlet | 1H |

| Pyridine-H (α to N) | 8.6 - 8.8 | Doublet | 2H |

| Pyridine-H (β to N) | 7.8 - 8.0 | Doublet | 2H |

| Phenyl-H (ortho) | 7.7 - 7.9 | Multiplet | 2H |

| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet | 3H |

Rationale for Predictions: The acidic proton of the carboxylic acid is expected to be significantly downfield due to deshielding and hydrogen bonding. Protons on the electron-deficient pyridine ring, particularly those alpha to the nitrogen, will also be downfield. The single proton on the pyrazole ring is anticipated to appear as a sharp singlet. The phenyl protons will exhibit a complex multiplet pattern typical for a monosubstituted benzene ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will complement the proton data, providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic acid (C=O) | 165 - 175 |

| Pyrazole-C (quaternary, attached to COOH) | 110 - 120 |

| Pyrazole-C (quaternary, attached to pyridine) | 150 - 160 |

| Pyrazole-CH | 140 - 150 |

| Pyridine-C (α to N) | 150 - 155 |

| Pyridine-C (β to N) | 120 - 125 |

| Pyridine-C (γ to N, attached to pyrazole) | 140 - 145 |

| Phenyl-C (ipso, attached to N) | 138 - 142 |

| Phenyl-C (ortho) | 120 - 125 |

| Phenyl-C (meta) | 128 - 132 |

| Phenyl-C (para) | 125 - 130 |

Rationale for Predictions: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the overall electronic distribution within the heterocyclic systems. For instance, carbons alpha to the pyridine nitrogen are expected to be more deshielded than the beta carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structure confirmation.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=N and C=C stretch (aromatic rings) | 1500-1600 | Medium-Strong |

| C-O stretch (carboxylic acid) | 1210-1320 | Medium |

| O-H bend (carboxylic acid) | 910-950 | Broad, Medium |

Rationale for Predictions: The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is due to strong intermolecular hydrogen bonding.[1][2] The C=O stretch will be a sharp, intense peak. The presence of multiple aromatic rings will give rise to a series of absorptions in the 1500-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Step-by-step protocol for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

The molecular formula of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is C₁₅H₁₁N₃O₂. The predicted monoisotopic mass is approximately 265.0851 g/mol .[3]

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 266.0924 | Protonated molecular ion |

| [M+Na]⁺ | 288.0743 | Sodium adduct |

| [M-H]⁻ | 264.0778 | Deprotonated molecular ion |

| [M-H₂O+H]⁺ | 248.0824 | Loss of water from the protonated molecule |

| [M-COOH]⁺ | 220.0929 | Loss of the carboxylic acid group |

Rationale for Predictions: In electrospray ionization (ESI), the most common ions observed for a molecule with acidic and basic sites are the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species. Adducts with sodium ([M+Na]⁺) are also frequently observed. Common fragmentation pathways include the loss of water and the decarboxylation of the molecule. The predicted m/z values are based on the PubChem entry for the compound.[3]

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid chromatography-mass spectrometry (LC-MS) with an ESI source is a standard method for the analysis of such compounds.

Caption: General workflow for LC-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. The provided protocols for NMR, IR, and MS are robust and widely applicable for the characterization of novel organic compounds. By combining the predicted data with rigorous experimental work, researchers can confidently confirm the structure and purity of this and related molecules, which is a critical step in any chemical research and drug development pipeline.

References

-

Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research in Chemical Intermediates. Available at: [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. Available at: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of California, Los Angeles. Available at: [Link]

-

1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available at: [Link]

-

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. NextSDS. Available at: [Link]

-

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. Chemspace. Available at: [Link]

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

-

Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link]

-

1H-Pyrazole-4-carboxylic acid, 1-acetyl-3-[3-(4-bromophenoxy)phenyl]-5-methyl-, methyl ester. SpectraBase. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Advances. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of Pyrazole Derivatives in Cancer Cell Lines

Introduction: The Pyrazole Scaffold as a Cornerstone in Oncology Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its structural versatility and ability to form key interactions with a multitude of biological targets. In oncology, this has translated into a rich pipeline of compounds and several FDA-approved drugs, such as Crizotinib and Pralsetinib for non-small cell lung cancer (NSCLC).[3] Pyrazole derivatives have demonstrated a remarkable capacity to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle by targeting various critical proteins involved in tumorigenesis.[3][4][5]

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The objective is to provide both the theoretical framework and the practical, field-proven protocols necessary to effectively screen and characterize the anticancer activity of novel pyrazole derivatives in vitro. We will delve into the common mechanisms of action and provide detailed, step-by-step methodologies for core assays that form the foundation of preclinical cancer drug discovery.

Part 1: Unraveling the Mechanisms - Common Anticancer Targets of Pyrazole Derivatives

The efficacy of pyrazole derivatives stems from their ability to interact with and inhibit key players in cancer cell signaling. Understanding these targets is crucial for designing experiments and interpreting results. The primary mechanism of action for most anticancer pyrazoles is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6]

Kinase Inhibition: The Primary Mode of Action

Kinases are enzymes that transfer phosphate groups to proteins, a process called phosphorylation, which acts as a molecular switch to activate or deactivate signaling pathways. Dysregulation of kinase activity is a hallmark of cancer.[7]

-

Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle.[8] Uncontrolled cell division in cancer is often linked to aberrant CDK activity. Pyrazole derivatives have been extensively developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and preventing cancer cell replication.[9][10]

-

Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), plays a pivotal role in cell growth and angiogenesis (the formation of new blood vessels that supply tumors).[11] Many pyrazole-based compounds function as dual EGFR/VEGFR-2 inhibitors, simultaneously halting tumor growth and cutting off its blood supply.[4][12][13]

-

BRAF Kinase: The BRAF gene, part of the MAPK/ERK signaling pathway, is frequently mutated in cancers like melanoma (V600E mutation).[14][15] This mutation leads to constitutive activation of the pathway, driving uncontrolled cell proliferation. Pyrazole-based inhibitors have been specifically designed to target the BRAFV600E mutant, showing high potency and selectivity.[15][16][17][18]

Below is a diagram illustrating the central role of kinases in cancer signaling and the points of intervention for pyrazole derivatives.

Caption: Key kinase signaling pathways in cancer targeted by pyrazole derivatives.

COX-2 Inhibition and Beyond

One of the most well-known pyrazole-containing drugs is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[19] COX-2 is an enzyme often overexpressed in tumors that promotes inflammation and cell proliferation. While its anti-cancer effects are partly due to inhibiting the COX-2/PGE2 axis, studies show Celecoxib also acts through COX-2-independent mechanisms, such as inducing apoptosis by inhibiting the PI3K/Akt pathway and arresting the cell cycle.[19][20][21] This dual mechanism highlights the scaffold's versatility.

Part 2: Core Experimental Protocols

The following protocols provide a robust framework for the initial in vitro assessment of novel pyrazole derivatives. It is imperative to include appropriate controls in every experiment: an untreated control, a vehicle control (the solvent used to dissolve the compound, e.g., DMSO), and a positive control (a known anticancer drug).

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This is the foundational assay to determine a compound's effect on cell viability and to calculate its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Causality Behind Choices: The MTT assay is chosen for its reliability, high-throughput compatibility, and because it measures metabolic activity, which is a direct indicator of cell viability.[22][23] The conversion of the yellow MTT salt to purple formazan crystals is performed by mitochondrial dehydrogenases in living cells, providing a quantitative readout of viable cells.

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22] To minimize the "edge effect," it is advisable to fill the perimeter wells with sterile PBS or media only and not use them for experimental data.[22]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[24]

-

MTT Incubation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[24][25]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well.[22]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the % viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells, clarifying the mechanism of cell death induced by the compound.

Causality Behind Choices: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[1] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[26] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[1][26] This dual-staining method, analyzed by flow cytometry, provides a robust and quantitative measure of apoptosis.

Caption: Principle of distinguishing cell populations via Annexin V/PI staining.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Transfer the culture supernatant to a centrifuge tube. Wash the adherent cells with PBS, then detach using trypsin. Combine these with the supernatant.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

An increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to controls indicates that the compound induces apoptosis.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines if the compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle.

Causality Behind Choices: Propidium Iodide (PI) is an intercalating agent that stoichiometrically binds to DNA.[27] The amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content.[1] This allows a flow cytometer to distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[27] Cells must be fixed (typically with ethanol) to permeabilize the membrane for PI entry, and treated with RNase to prevent PI from binding to double-stranded RNA.[27]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative as described for the apoptosis assay.

-

Cell Harvesting: Harvest adherent cells using trypsin, then centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[28]

-

Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash the pellet with 1 mL of cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing PI (e.g., 50 µg/mL), RNase A (e.g., 100 µg/mL), and a permeabilizing agent like Triton X-100 (0.1%) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[29]

-

Analysis: Analyze the samples by flow cytometry. Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution from the resulting DNA content histogram.[28]

-

Data Interpretation: Compare the percentage of cells in the G0/G1, S, and G2/M phases between treated and control samples. An accumulation of cells in a particular phase (e.g., G2/M) suggests the compound induces cell cycle arrest at that checkpoint.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the efficacy of different compounds. Quantitative data, such as IC50 values, should be summarized in tables.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Exemplar Pyrazole Derivatives

| Compound ID | Target(s) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |

| Compound A | CDK2 | 1.7 µM | 5.21 µM | > 50 µM | 23.7 µM | [4] |

| Compound B | EGFR/VEGFR-2 | 0.035 µM | 16.50 µM | > 50 µM | 0.71 µM | [4][13] |

| Compound C | BRAFV600E | 7.4 µM | N/A | N/A | N/A | [14] |

| Compound D | Tubulin | 0.0001 µM | 0.00006 µM | 0.00008 µM | N/A | [4] |

| Doxorubicin | Topo II | 0.05 µM | 0.95 µM | 0.1 µM | 24.7 µM | [4][13][30] |

Note: Data is compiled from multiple sources for illustrative purposes and represents the range of activities observed for different pyrazole scaffolds. N/A indicates data not available.

Interpretation:

-

A low IC50 value (nanomolar to low micromolar range) indicates high potency. Compound D, a tubulin inhibitor, shows exceptional potency.[4]

-

Selectivity can be inferred by comparing IC50 values across different cell lines. Compound B shows high potency against HCT-116 and HepG2 cells but is less effective against MCF-7 cells.[4][13]

-

Mechanism of Action: The results from apoptosis and cell cycle assays provide crucial mechanistic insight. For instance, if Compound A (a CDK2 inhibitor) shows a low IC50 and causes G2/M arrest, it strongly validates its proposed mechanism.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly valuable starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a standardized workflow for the initial in vitro characterization of these compounds. A derivative demonstrating potent cytotoxicity (low IC50), a clear induction of apoptosis, and/or cell cycle arrest against specific cancer cell lines becomes a promising lead candidate.

Subsequent steps in the drug discovery pipeline would involve more detailed mechanistic studies, such as Western blotting to confirm the modulation of target proteins (e.g., decreased levels of phosphorylated ERK or increased levels of cleaved caspase-3)[9], kinase profiling assays to assess selectivity, and ultimately, progression to in vivo animal models to evaluate efficacy and safety.

References

-

Hassan, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

Yadav, P., et al. (2024). Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. ChemistrySelect. Available at: [Link]

-

Saleh, N. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Ghorab, M. M., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. Available at: [Link]

-

Schenone, S., et al. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Deng, W. G., et al. (2020). The molecular mechanisms of celecoxib in tumor development. Journal of Cancer. Available at: [Link]

-

Al-Sanea, M. M., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ACS Omega. Available at: [Link]

-

ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

-

Wang, S., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

-

Hassan, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Li, K., et al. (2023). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology. Available at: [Link]

-

Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

-

Abdullahi, M., et al. (2022). Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Al-Sanea, M. M., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ACS Omega. Available at: [Link]

-

Gomaa, H. A. M., et al. (2023). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Molecules. Available at: [Link]

-

Schenone, S., et al. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Harris, P. A., et al. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

-

Patel, K. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]

-

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

-

Kumar, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available at: [Link]

-

Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Available at: [Link]

-

Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available at: [Link]

-

Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

-

Kim, S. H., et al. (2010). Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. Anti-Cancer Drugs. Available at: [Link]

-

Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

-

Lee, H., et al. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry Core. Available at: [Link]

-

He, Y., et al. (2019). Celecoxib inhibits endometrial cancer cells through COX-2-dependent and non-dependent pathways. Oncology Letters. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

Giraldo, J., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Organic & Biomolecular Chemistry. Available at: [Link]

-

Guler, O., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Kumar, D., et al. (2017). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. chemmethod.com [chemmethod.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 11. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. e-century.us [e-century.us]

- 22. researchhub.com [researchhub.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Flow cytometry with PI staining | Abcam [abcam.com]

- 28. wp.uthscsa.edu [wp.uthscsa.edu]

- 29. assaygenie.com [assaygenie.com]

- 30. pubs.acs.org [pubs.acs.org]

Application Note: 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid as a Bimodal Chemical Probe

Executive Summary

The compound 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 957354-76-6) is a highly versatile chemical building block and pharmacological probe. Characterized by its rigid 1,3-diarylpyrazole core, it serves as a privileged scaffold in medicinal chemistry. This application note provides a comprehensive, self-validating framework for utilizing this compound as a bimodal probe targeting metalloproteins (e.g., HIF-prolyl hydroxylases) and kinase hinge regions (e.g., p38α MAPK, Aurora kinases). By detailing the causality behind specific assay choices, this guide equips drug development professionals with robust methodologies for in vitro screening and cellular target engagement.

Mechanistic Rationale & Structural Biology

The utility of this probe stems from the precise spatial arrangement of its functional groups, which allows for dual-target profiling depending on the assay context [1]:

-

Pyridin-4-yl Moiety: Acts as a potent hydrogen-bond acceptor. In kinases, it interacts with the backbone amides of the hinge region. In metalloenzymes, the pyridine nitrogen can act as a direct ligand for active-site metals (e.g., Fe²⁺).

-

C4-Carboxylic Acid: Provides a strong electrostatic anchor. It can form salt bridges with conserved lysine residues in kinase active sites or act as a bidentate chelator for metalloenzyme coordination.

-

1-Phenyl-Pyrazole Core: Acts as a rigid, planar spacer that dictates the vector geometry of the functional groups, ensuring they are optimally positioned for target engagement while occupying hydrophobic pockets.

Fig 1. Bimodal mechanism of action for the pyrazole-4-carboxylic acid chemical probe.

Physicochemical Properties & Formulation

To ensure assay reproducibility, the probe must be handled according to its specific physicochemical constraints. The carboxylic acid moiety makes the compound sensitive to pH, while the highly conjugated system requires careful solvent selection to prevent aggregation.

Table 1: Physicochemical Properties & Handling Rationale

| Property | Value | Rationale for Assay Design |

| Chemical Name | 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | - |

| CAS Number | 957354-76-6 | - |

| Molecular Weight | 265.27 g/mol | Low MW ensures high ligand efficiency and membrane permeability. |

| LogP (estimated) | ~2.5 - 3.0 | Optimal balance of aqueous solubility and lipophilicity for cellular assays. |

| H-Bond Donors | 1 (Carboxyl OH) | Facilitates salt-bridge formation with target lysine/arginine residues. |

| H-Bond Acceptors | 4 (Pyridine N, Pyrazole N, Carboxyl O) | Enables strong hinge-region binding or metal coordination. |

Formulation Protocol:

-

Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM.

-

Aliquoting (Critical Step): Divide the stock into 10 µL aliquots and store at -20°C. Causality: Repeated freeze-thaw cycles of carboxylic acid-containing pyrazoles in DMSO can lead to irreversible micro-precipitation and degradation, artificially shifting IC₅₀ values.

-

Working Dilutions: Dilute in aqueous assay buffer immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

In Vitro Profiling: TR-FRET Kinase Assay

Highly conjugated pyrazole-phenyl-pyridine systems often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which frequently confounds standard fluorescence intensity assays. To establish a trustworthy, self-validating system, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory methodology [2].

Step-by-Step Methodology

-

Enzyme Preparation: Dilute the target kinase (e.g., p38α) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Incubation: Dispense 10 µL of the enzyme solution into a 384-well low-volume plate. Add 100 nL of the chemical probe (10-point dose-response, 3-fold serial dilutions from 10 µM). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the probe to reach thermodynamic binding equilibrium before the competitive tracer is introduced.

-

Tracer & Antibody Addition: Add 10 µL of a mixture containing an ATP-competitive fluorescent tracer (e.g., Alexa Fluor 647) and a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

-

Time-Resolved Detection: Read the plate using a TR-FRET compatible microplate reader. Causality: The reader must be set to a 50–100 µs delay post-excitation. This time delay ensures that the short-lived auto-fluorescence of the pyrazole probe completely decays, while the long-lived Europium emission (and subsequent FRET to the tracer) persists, yielding a clean, artifact-free signal.

-

Quality Control (Self-Validation): Calculate the Z'-factor using DMSO-only (high signal) and a known positive control inhibitor like SB203580 (low signal). The assay is only valid if Z' > 0.6.

Cellular Target Engagement: CETSA Workflow

Demonstrating in vitro potency is insufficient for a chemical probe; it must be proven to cross the cell membrane and physically engage the target in the complex intracellular milieu. The Cellular Thermal Shift Assay (CETSA) is utilized here to provide definitive proof of target engagement[3].

Step-by-Step Methodology

-

Cell Treatment: Seed target cells (e.g., HeLa or HEK293) in 6-well plates. Treat with 10 µM of the pyrazole probe or 0.1% DMSO (vehicle control) for 2 hours at 37°C. Causality: A 2-hour window allows for sufficient membrane permeation and intracellular target equilibration without inducing downstream transcriptional changes that alter total protein levels.

-

Thermal Gradient Application: Harvest the cells, resuspend in PBS supplemented with protease inhibitors, and divide into 8 aliquots. Subject each aliquot to a distinct temperature (e.g., 40°C to 68°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature. Causality: Heating induces protein unfolding and aggregation. When the probe binds the target, the free energy of the system decreases, raising the activation energy required for thermal denaturation.

-

Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation pellets the denatured/aggregated proteins, leaving only the properly folded, soluble target protein in the supernatant.

-

Quantification: Analyze the soluble fractions via Western Blot using an antibody specific to the target protein. Plot the band intensities against temperature to determine the melting temperature (Tm).

Fig 2. Workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Data Interpretation & Troubleshooting

To ensure the trustworthiness of the generated data, compare the experimental outputs against the acceptable thresholds detailed below.

Table 2: Quantitative Assay Metrics & Troubleshooting

| Assay Metric | Acceptable Threshold | Interpretation & Action |

| TR-FRET Z'-Factor | > 0.6 | Indicates a robust assay window. If <0.5, optimize the enzyme/tracer ratio or check for probe aggregation. |

| In Vitro IC₅₀ | Target-dependent (typically <1 µM) | Validates primary biochemical potency. If >10 µM, the probe may require structural optimization for the specific target. |

| Hill Slope (nH) | 0.8 to 1.2 | Suggests 1:1 stoichiometric binding. A slope >1.5 strongly indicates non-specific colloidal aggregation. Add 0.01% Triton X-100 to the buffer to resolve. |

| CETSA ΔTm | ≥ 2.0 °C shift | Confirms intracellular target engagement. If the in vitro IC₅₀ is strong but ΔTm < 1.0°C, the probe is failing to cross the cell membrane or is highly effluxed. |

References

-

Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: Molecules (2022) URL: [Link]

-

Title: Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform Source: Journal of Biomolecular Screening (2009) URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols (2014) URL: [Link]

Advanced Application Note: Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives

Abstract

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous anti-inflammatory, analgesic, and anticancer therapeutics. Traditional synthetic routes, such as the Knorr pyrazole synthesis, are often bottlenecked by prolonged reaction times, heavy reliance on toxic organic solvents, and poor regioselectivity. Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations through targeted dielectric heating. This application note provides a comprehensive, self-validating guide to the MAOS of pyrazoles, detailing the mechanistic causality behind experimental parameters, quantitative performance metrics, and robust step-by-step protocols.

Mechanistic Rationale: Dielectric Heating vs. Conductive Heating

The fundamental advantage of MAOS lies in its energy transfer mechanism. Conventional conductive heating relies on thermal gradients, convection currents, and the thermal conductivity of the reaction vessel, often leading to uneven heating and the formation of undesired side products.

In contrast, MAOS utilizes dielectric heating (typically at a frequency of 2.45 GHz). Microwave energy directly couples with the molecular dipoles of the reagents and solvents[1]. As these molecules continuously align and realign with the oscillating electromagnetic field, intense molecular friction is generated, resulting in rapid, localized superheating.

-

Causality in Solvent Selection: The efficiency of microwave absorption is dictated by the solvent's loss tangent ( tanδ ). Polar solvents like ethanol ( tanδ=0.941 ) rapidly convert microwave energy into heat, driving the cyclocondensation of 1,3-dicarbonyls and hydrazines in minutes rather than hours[1].

-

Solvent-Free Innovations: To further optimize atom economy and safety, modern protocols frequently employ solvent-free conditions where reagents are adsorbed onto microwave-active or transparent solid supports (e.g., Montmorillonite K10 or cellulose beads)[2],[3]. This prevents solvent over-pressurization and concentrates the electromagnetic energy directly on the reactive intermediates.

Process Workflow & Logical Relationships

The successful synthesis of pyrazoles via MAOS requires a tightly controlled feedback loop between energy input, physical monitoring, and chemical validation. The diagram below illustrates the critical path from substrate selection to final validation.

Workflow of Microwave-Assisted Organic Synthesis (MAOS) for pyrazole derivatives.

Quantitative Efficacy: MAOS vs. Conventional Methods

The empirical data strongly supports the transition from reflux-based chemistry to MAOS. By operating in sealed vessels, MAOS allows solvents to be heated well above their atmospheric boiling points, accelerating reaction kinetics according to the Arrhenius equation.

| Compound Class | Conventional Heating (Time / Yield) | MAOS (Time / Yield) | Optimized MAOS Conditions |

| Quinolin-2(1H)-one-based pyrazoles | 10–12 hours / 59–71% | 7–10 min / 68–86% | 360 W, 120 °C, Acetic Acid[1] |

| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | 4–8 hours / <70% | 3–5 min / 82–98% | 270 W, Ethanol solvent[1] |

| Tetrahydroindazoles | 6–8 hours / Moderate | 10–15 min / High | DMF, MW Irradiation[4] |

| Pyrano[2,3-c]pyrazoles | >5 hours / 60–70% | 20 min / 85–93% | Aqueous medium, Piperidine[2] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls and defined causality ensure that researchers can troubleshoot and verify the integrity of the synthesis at every step.

Protocol A: Solvent-Free Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

-

Causality: Utilizing a solvent-free environment with a solid acid catalyst (e.g., Montmorillonite K10) prevents the dilution of reactive species. The clay acts as both a microwave-transparent support and a proton donor, driving the initial Knoevenagel condensation and subsequent cyclization without the risk of solvent over-pressurization[2].

Step-by-Step Methodology:

-

Substrate Loading: In an agate mortar, combine 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl 4-chloro-3-oxobutanoate (1.0 mmol), and hydrazine hydrate (1.2 mmol)[2].

-

Catalyst Integration: Add 10 mol% of Montmorillonite K10 clay. Grind the mixture thoroughly for 2–3 minutes until a homogeneous, free-flowing powder is achieved.

-

Irradiation: Transfer the powder to a 10 mL microwave-compatible quartz vial. Do not add solvent. Irradiate in a dedicated microwave synthesizer at 150 W with a temperature cap of 65–70 °C for 5 minutes [2].

-

In-Process Control (Self-Validation): Monitor the IR temperature sensor. If the temperature spikes above 75°C, the synthesizer must automatically modulate power to prevent substrate charring.

-

Workup: Cool the vessel to room temperature using compressed air. Extract the organic product by washing the solid support with warm ethyl acetate (3 x 5 mL). Filter to recover the reusable clay catalyst.

-

Validation: Concentrate the filtrate in vacuo. Validate the crude product via TLC (Hexane:EtOAc 7:3). Confirm the pyrazole ring formation via LC-MS (looking for the [M+H]+ peak) and 1H -NMR (identifying the characteristic pyrazole C4−H proton signal around δ 6.0–6.5 ppm if unsubstituted, or relevant substituent peaks).

Protocol B: Ethanolic Synthesis of Quinolin-2(1H)-one-based Pyrazoles

-

Causality: Ethanol is selected for its high loss tangent, ensuring rapid and uniform dielectric heating. The addition of glacial acetic acid catalyzes the formation of the hydrazone intermediate, which subsequently undergoes intramolecular cyclization[1].

Step-by-Step Methodology:

-

Preparation: To a 30 mL heavy-walled microwave vial equipped with a magnetic stir bar, add the quinolin-2(1H)-one-based α,β -unsaturated ketone (1.0 mmol) and arylhydrazine (1.2 mmol).

-

Solvent & Catalyst: Add 5 mL of absolute ethanol and 2–3 drops of glacial acetic acid[1].

-

Sealing: Crimp-seal the vial with a Teflon-lined septum cap. Crucial Step: The sealed environment allows autogenous pressure to build, raising the boiling point of ethanol and accelerating the reaction.

-

Irradiation: Place the vial in the microwave cavity. Set the parameters: Power = 360 W (dynamic modulation), Temperature = 120 °C , Time = 7–10 minutes [1].

-

Cooling & Isolation: Utilize the synthesizer's active gas cooling to rapidly bring the internal temperature down to 40 °C. Causality: Rapid cooling decreases the solubility of the product in ethanol, spontaneously inducing crystallization.

-

Validation: Filter the precipitate under vacuum, wash with 2 mL of ice-cold ethanol, and dry. Determine the melting point and run HPLC to ensure >95% purity before advancing the compound to biological screening (e.g., MTT assays for anticancer evaluation)[1].

References

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:[Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Cellulose Beads: a New Versatile Solid Support for Microwave-Assisted Synthesis. Preparation of Pyrazole and Isoxazole Libraries Source: ACS Publications URL:[Link]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

overcoming solubility issues with 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in vitro

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid .